

Encequidar Mesylate and its Interaction with ABC Transporters: A Technical Guide

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Compound of Interest		
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Executive Summary

ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are critical mediators of multidrug resistance (MDR) in oncology. They function as ATP-dependent efflux pumps, reducing the intracellular concentration of various chemotherapeutic agents. **Encequidar mesylate** (formerly HM30181A) is a potent, selective, and minimally absorbed, third-generation P-gp inhibitor.[1][2] Developed to be gut-specific, it blocks the intestinal efflux of P-gp substrate drugs, thereby enhancing their oral bioavailability without causing systemic toxicity associated with broader P-gp inhibition.[1][3][4] This guide provides a detailed overview of the interaction between encequidar and ABC transporters, summarizing key quantitative data, experimental methodologies, and the mechanistic basis of its action.

Mechanism of Action

Encequidar is a competitive and potent inhibitor of P-glycoprotein.[5] Its primary mechanism involves selectively binding to the P-gp transporter in the intestinal epithelium.[3] This prevents the efflux of co-administered chemotherapeutic drugs that are P-gp substrates, such as paclitaxel.[1][6] By inhibiting this efflux pump, encequidar increases the intestinal absorption and systemic exposure of the anticancer agent, effectively converting an intravenous drug into an orally bioavailable one.[3][6] A key feature of encequidar is its poor oral bioavailability, which confines its inhibitory activity to the gut, minimizing systemic side effects that have hindered



previous generations of P-gp inhibitors.[1][4] While highly potent against P-gp, encequidar shows significantly lower activity against other ABC transporters like BCRP and Multidrug Resistance-associated Protein 1 (MRP1).[7][8]

Recent studies suggest that in addition to direct P-gp inhibition, the combination of encequidar and a cytotoxic agent like doxorubicin can affect the citric acid (TCA) cycle, reducing the energy supply for P-gp's transport activity.[9] It may also impact glutathione metabolism, increasing intracellular reactive oxygen species (ROS) and restoring the sensitivity of drugresistant cells.[9]

Quantitative Data on Encequidar-ABC Transporter Interaction

The efficacy of encequidar has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Encequidar

Transporter	Assay System	IC50 Value	Reference(s)
Human P-gp (MDR1)	Membrane Vesicle Transport (Paclitaxel)	0.63 nM	[7][10]
Human P-gp (MDR1)	MDCK Monolayer Transport (Paclitaxel) 35.4 nM		[7]
Human P-gp (MDR1)	Rhodamine 123 Efflux (CCRF-CEM T cells) 13.1 ± 2.3 nM		[4]
Human BCRP (ABCG2)	In vitro inhibition assay	> 10,000 nM (10 μM)	[11][12]
Rat/Monkey BCRP	In vitro inhibition assay	59 - 180 nM	[11][12]
Human MRP1, MRP2, MRP3	In vitro inhibition assay	No significant inhibition at 100 μM	[7]

Table 2: In Vivo Effects of Encequidar on P-gp Substrate Pharmacokinetics



P-gp Substrate	Animal Model	Encequidar Dose	Fold Increase in Oral Bioavailability (AUC)	Reference(s)
Paclitaxel	Rats	15 mg/kg (PO)	33.5-fold	[11]
Talinolol	Cynomolgus Monkeys	Not Specified	2.14-fold	[11]
Dabigatran Etexilate	Healthy Human Volunteers	12.9 mg (PO, 3 daily doses)	~1.95-fold (95% increase)	[13]
Paclitaxel (NSC 125973)	Rats	20 mg/kg (PO)	> 12-fold	[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core assays used to characterize the interaction of encequidar with ABC transporters.

P-glycoprotein ATPase Assay

This assay measures the ATP hydrolysis that fuels the transport activity of P-gp. Substrates typically increase ATPase activity, which can be measured by quantifying the release of inorganic phosphate (Pi).[14][15]

Protocol:

- Preparation of Reagents:
 - Assay Buffer: Tris-Mes buffer (pH 6.8), containing EGTA, DTT, and potassium chloride.
 - Membrane Vesicles: Purified membrane vesicles from Sf9 or mammalian cells overexpressing human P-gp.[15]
 - Test Compound: Encequidar mesylate dissolved in DMSO.



- Substrate Control: A known P-gp substrate (e.g., verapamil) to confirm membrane activity.
- Reaction Initiator: Magnesium-ATP (Mg-ATP) solution (e.g., 200 mM).[10]
- Stopping Solution: Sodium dodecyl sulfate (SDS) solution.
- Detection Reagent: A colorimetric reagent for detecting inorganic phosphate (e.g., a solution containing ammonium molybdate, zinc acetate, and ascorbic acid).
- Assay Procedure:
 - Add 1 μL of the test compound (encequidar) dissolved in DMSO to the wells of a 96-well plate.[10] Control wells receive DMSO only.
 - Add the P-gp membrane suspension to the wells.
 - To determine non-P-gp-specific ATP hydrolysis, add a P-gp inhibitor like sodium orthovanadate (600 mM) to a set of control wells.[10]
 - Pre-incubate the plate at 37°C for 10 minutes.[10]
 - Initiate the reaction by adding 10 μL of 200 mM Mg-ATP to each well.[10]
 - Incubate the plate at 37°C for an additional 10-20 minutes.[10]
 - Stop the reaction by adding the SDS stopping solution.
 - Add the colorimetric detection reagent to each well and incubate at room temperature to allow color development.
 - Read the absorbance at a wavelength between 600 and 850 nm using a microplate reader.[10][15]
- Data Analysis:
 - Generate a standard curve using known concentrations of inorganic phosphate.
 - o Calculate the concentration of Pi released in each well from the standard curve.



- The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of vanadate from the total activity.
- Plot the ATPase activity against the concentration of encequidar to determine its effect (stimulation or inhibition).

Cellular Accumulation/Efflux Assay

This assay directly measures the ability of an inhibitor like encequidar to block the efflux of a fluorescent P-gp substrate from cells that overexpress the transporter.[16]

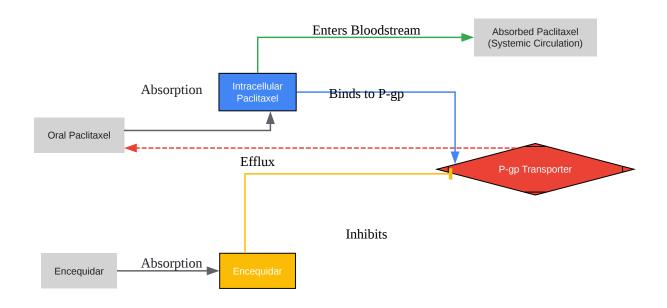
Protocol:

- · Cell Culture:
 - Use a cell line overexpressing P-gp (e.g., MDCK-MDR1, CCRF-CEM T cells, or SW620/AD300) and a corresponding parental wild-type cell line.[4][7][9]
 - Culture cells to an appropriate confluency in a 96-well plate.
- Assay Procedure:
 - Wash the cells with a suitable buffer (e.g., PBS or HBSS).
 - Pre-incubate the cells with various concentrations of encequidar or a positive control inhibitor (e.g., tariquidar) at 37°C for 30-60 minutes.[4]
 - Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to all wells.[4]
 [17]
 - Incubate at 37°C for a defined period (e.g., 60-90 minutes) to allow for substrate uptake and efflux.
 - Wash the cells thoroughly with ice-cold buffer to remove extracellular substrate.
 - Lyse the cells to release the intracellular fluorescence.



- Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.[16]
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the fold-increase in intracellular fluorescence for cells treated with encequidar compared to untreated cells.
 - Plot the fluorescence accumulation against the encequidar concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of encequidar required to achieve 50% of the maximal inhibition of efflux.

Visualizations: Pathways and Workflows Mechanism of Action of Encequidar

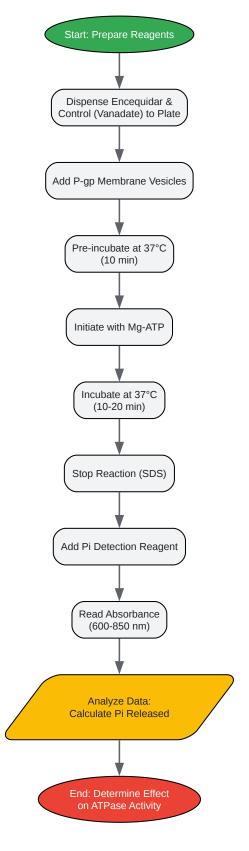


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Caption: Encequidar blocks P-gp in intestinal cells, increasing oral paclitaxel absorption.



Experimental Workflow for ATPase Assay

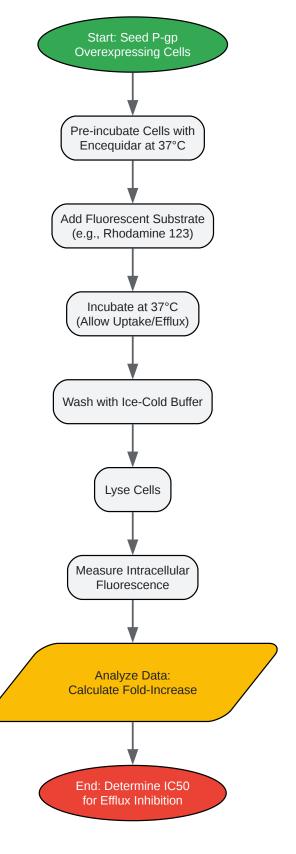


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Caption: Workflow for measuring P-gp ATPase activity in the presence of encequidar.

Experimental Workflow for Cellular Accumulation Assay





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Caption: Workflow for measuring inhibition of P-gp mediated efflux by encequidar.

Clinical Significance and Applications

The primary application of encequidar is to enable the oral administration of chemotherapies that are normally restricted to intravenous delivery due to poor absorption mediated by intestinal P-gp.[1][6] Clinical trials have demonstrated that oral paclitaxel co-administered with encequidar (Oraxol) can achieve therapeutic plasma concentrations comparable to IV paclitaxel.[12][18]

A phase III study in patients with metastatic breast cancer showed that the oral paclitaxel-encequidar combination resulted in a superior tumor response rate and a trend toward improved progression-free and overall survival compared to IV paclitaxel.[19][20][21] Notably, the oral combination was associated with a significantly lower incidence and severity of neuropathy, a common and debilitating side effect of IV paclitaxel.[19][20] These findings highlight the potential of encequidar to improve both the efficacy and tolerability of cancer chemotherapy, offering a more convenient, patient-friendly treatment regimen.[6]

Conclusion

Encequidar mesylate is a highly potent and selective P-glycoprotein inhibitor with a unique pharmacological profile. Its gut-specific action effectively overcomes P-gp-mediated drug efflux in the intestine, enhancing the oral bioavailability of substrate drugs like paclitaxel. The quantitative data and established experimental protocols provide a robust framework for its characterization. The clinical success of encequidar in combination with oral paclitaxel demonstrates the viability of targeting intestinal P-gp to improve cancer therapeutics, offering a promising strategy for future drug development.

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